

Evaluating the Specificity of Ampelanol's Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name: Ampelanol
Cat. No.: B15600758

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Introduction

Ampelanol is a novel small molecule inhibitor under investigation for its therapeutic potential in metabolic diseases and oncology. Its primary mechanism of action is the potent and highly selective inhibition of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.^{[1][2][3]} AMPK activation is a key cellular response to metabolic stress, such as low glucose or hypoxia, and it orchestrates a switch from anabolic to catabolic pathways to restore energy balance.^{[1][4][5]} Due to its central role in metabolism, dysregulation of the AMPK signaling pathway has been implicated in a variety of diseases, making it a compelling therapeutic target.^{[1][2]}

The clinical success of kinase inhibitors is often dictated by their specificity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, a thorough evaluation of a compound's selectivity profile is a critical step in preclinical development. This guide provides a comparative analysis of the specificity of **Ampelanol** against other known AMPK inhibitors, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Kinase Inhibitor Specificity

The specificity of **Ampelanol** was evaluated against a panel of protein kinases and compared with two well-characterized AMPK inhibitors: Compound C (Dorsomorphin), a widely used but

relatively non-selective inhibitor, and SBI-0206965, a more recent and selective inhibitor.[6][7][8][9][10]

Data Presentation

The inhibitory activity of each compound is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.

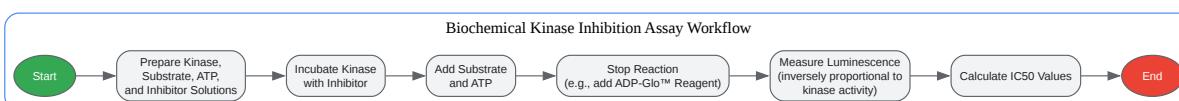
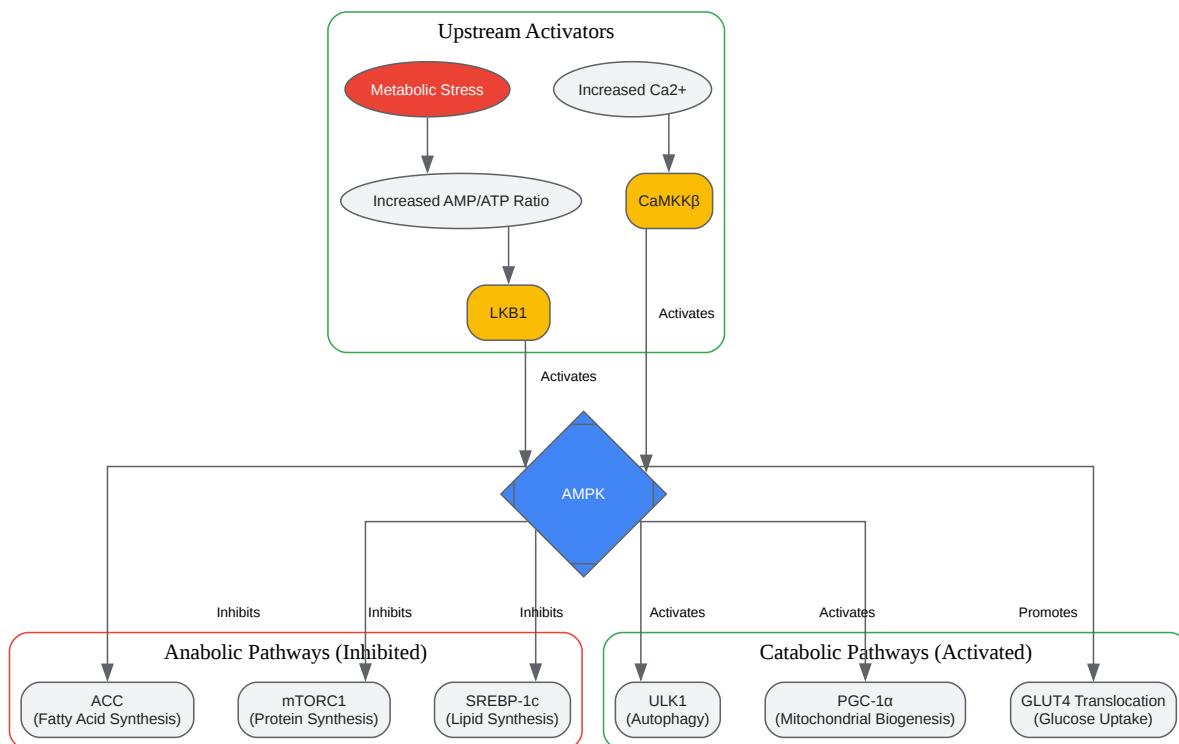
Kinase Target	Ampelanol (IC50, nM)	Compound C (Dorsomorphin) (IC50, nM)	SBI-0206965 (IC50, nM)
AMPK ($\alpha 1\beta 1\gamma 1$)	1.5	120	400
ALK2	>10,000	130	>10,000
PKA	>10,000	>5,000	Not Reported
PKC θ	>10,000	>5,000	Not Reported
JAK3	>10,000	>5,000	Not Reported
ULK1	5,200	Not Reported	108
VEGFR2	>10,000	2,200	>10,000

Note: Data for **Ampelanol** is hypothetical and for illustrative purposes. Data for Compound C and SBI-0206965 are compiled from publicly available sources.[6][7][9][11][12]

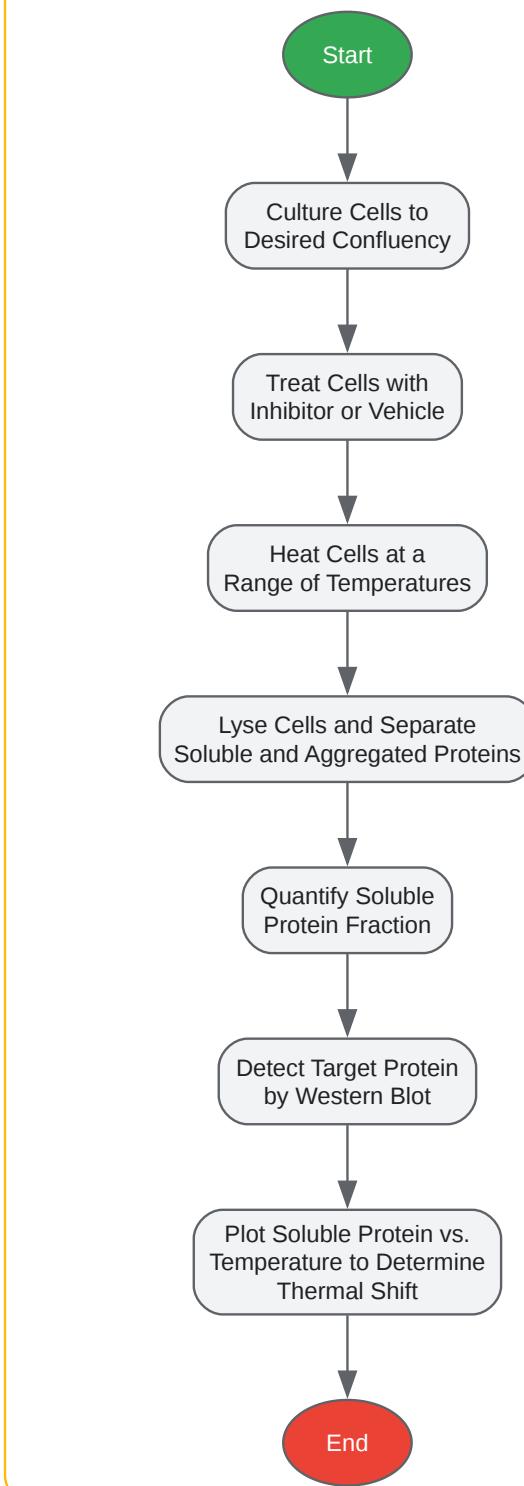
As the data indicates, **Ampelanol** demonstrates significantly higher potency for AMPK compared to both Compound C and SBI-0206965. Furthermore, **Ampelanol** exhibits a superior selectivity profile, with minimal to no activity against a range of other kinases at concentrations up to 10 μ M. In contrast, Compound C shows significant off-target activity against ALK2 and VEGFR2. While SBI-0206965 is more selective than Compound C, it also potently inhibits ULK1, a kinase involved in autophagy.[6][11][12]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and the experimental approaches used to assess specificity, the following diagrams are provided.



Cellular Thermal Shift Assay (CETSA) Workflow

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